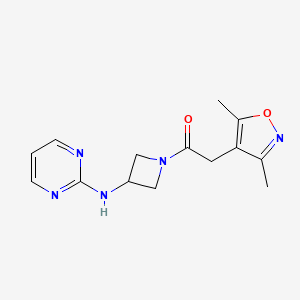![molecular formula C24H28ClN3O2 B2687517 1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 912914-77-3](/img/structure/B2687517.png)
1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BCTC, which is an abbreviation for its full chemical name. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. TRPV1 receptor is a non-selective cation channel that is involved in the perception of pain, inflammation, and temperature. BCTC has been extensively studied for its potential use in the treatment of chronic pain, itch, and other inflammatory conditions.
Applications De Recherche Scientifique
Catalytic Activity in Carbon-Carbon Bond Forming Reactions
- Benzimidazolium Salts and PEPPSI Pd–NHC Complexes : A study described the synthesis and characterization of novel benzimidazolium salts and their PEPPSI themed palladium N-heterocyclic carbene complexes. These compounds demonstrated efficient catalytic activity for the formation of asymmetric biaryl compounds via Suzuki–Miyaura cross-coupling and arylation reactions, indicating potential utility in organic synthesis and pharmaceuticals (Akkoç et al., 2016).
Biological Evaluation of Hybrid Anticonvulsants
- Hybrid Anticonvulsant Agents : Research into N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds explored their potential as new hybrid anticonvulsant agents. These compounds showed promising results in preclinical seizure models, suggesting applications in the development of antiepileptic drugs (Kamiński et al., 2015).
Anticancer and Antimicrobial Activity of Metallopharmaceutical Agents
- Metallopharmaceutical Agents : A study on palladium, gold, and silver N-heterocyclic carbene complexes revealed significant anticancer and antimicrobial properties. Specifically, a palladium complex exhibited strong antiproliferative activity against various human tumor cell lines, and gold and silver complexes showed antimicrobial activity, highlighting their potential in chemotherapy and antimicrobial therapies (Ray et al., 2007).
Development of Fluorescent Probes for Chemical Detection
- Fluorescent Probe for Discrimination of Thiophenols : Research on reaction-based fluorescent probes for selective detection of thiophenols over aliphatic thiols was conducted. This study highlighted the importance of developing sensitive detection techniques for toxic and biologically active compounds, suggesting potential applications in environmental and biological sciences (Wang et al., 2012).
Propriétés
IUPAC Name |
1-butyl-4-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O2/c1-2-3-13-27-17-18(16-23(27)29)24-26-21-7-4-5-8-22(21)28(24)14-6-15-30-20-11-9-19(25)10-12-20/h4-5,7-12,18H,2-3,6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZJTHLKHBEQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

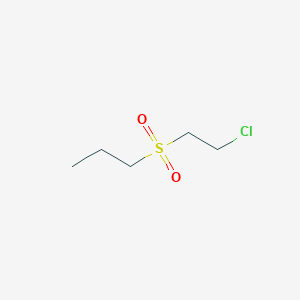
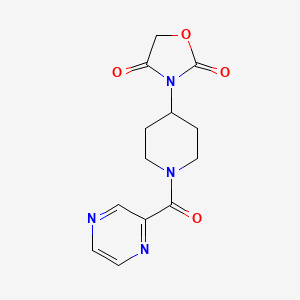
![3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2687440.png)
![7-chloro-N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2687441.png)
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2687442.png)

![3-ethyl-N-(4-ethylphenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2687444.png)
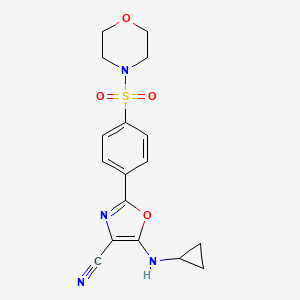
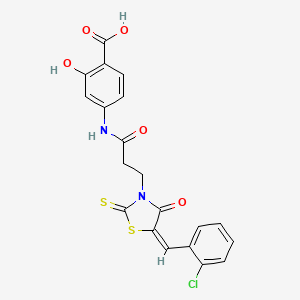
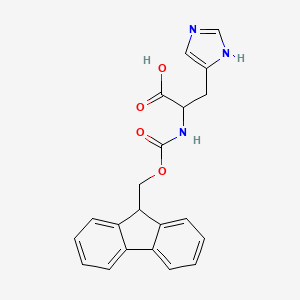


![1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol](/img/structure/B2687453.png)
